molecular formula C10H15ClN2S B12630743 2-(Piperidin-4-ylthio)pyridine hydrochloride

2-(Piperidin-4-ylthio)pyridine hydrochloride

Cat. No.: B12630743
M. Wt: 230.76 g/mol
InChI Key: NKIUBXKRFYTIBM-UHFFFAOYSA-N
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Description

2-(Piperidin-4-ylthio)pyridine hydrochloride is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a piperidine ring linked to a pyridine ring via a thioether bridge, a structure common in many biologically active molecules . Piperidine rings are one of the most important synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals . The piperidine-pyridine scaffold is a privileged structure in the design of potential therapeutic agents. For instance, similar molecular architectures have been explored as inhibitors of various enzymes, such as Lysine Specific Demethylase 1 (LSD1), a target for cancer therapy . The presence of the sulfur atom in the thioether linkage may contribute to binding affinity with biological targets through hydrophobic interactions or by acting as a hydrogen bond acceptor. This compound serves as a versatile building block for the synthesis of more complex molecules and is a valuable intermediate for researchers investigating new pharmacologically active substances. It is supplied as the hydrochloride salt to enhance its stability and solubility in various experimental aqueous systems. FOR RESEARCH USE ONLY. Not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H15ClN2S

Molecular Weight

230.76 g/mol

IUPAC Name

2-piperidin-4-ylsulfanylpyridine;hydrochloride

InChI

InChI=1S/C10H14N2S.ClH/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9;/h1-3,6,9,11H,4-5,7-8H2;1H

InChI Key

NKIUBXKRFYTIBM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1SC2=CC=CC=N2.Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Reaction

One of the most common methods for synthesizing 2-(Piperidin-4-ylthio)pyridine hydrochloride is through a nucleophilic substitution reaction where piperidine acts as a nucleophile. The general procedure includes:

  • Reagents : Piperidine, pyridine derivative containing a leaving group (e.g., bromine or chlorine).
  • Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Conditions : Reflux at elevated temperatures (typically around 80°C) for several hours.

This method allows for the formation of the thioether bond between piperidine and the pyridine ring.

Thioether Formation via Thiol Reaction

Another effective approach is the direct reaction of piperidin-4-thiol with a suitable pyridine derivative:

This method capitalizes on the reactivity of thiols to form stable thioether linkages with electrophilic centers on pyridine rings.

Detailed Experimental Procedures

Synthesis via Nucleophilic Substitution

  • Preparation of Piperidin-4-thiol :

    • Piperidin-4-one is reacted with hydrogen sulfide in the presence of base (e.g., sodium hydroxide) to yield piperidin-4-thiol.
  • Reaction with Pyridine Derivative :

    • In a round-bottom flask, combine piperidin-4-thiol (1 equivalent) with a pyridine derivative containing a leaving group (1 equivalent) in DMF.
    • Heat the mixture to reflux for 6 hours.
    • After cooling, pour the reaction mixture into ice-cold water to precipitate the product.
    • Filter and dry the resulting solid.
  • Formation of Hydrochloride Salt :

    • Dissolve the crude product in diethyl ether and add hydrochloric acid to form 2-(Piperidin-4-ylthio)pyridine hydrochloride.
    • Isolate by filtration and wash with cold diethyl ether.

Synthesis via Direct Thioether Formation

  • Direct Reaction :

    • Combine piperidin-4-thiol with a pyridine derivative in ethanol.
    • Heat under reflux for 8 hours.
    • Cool and filter off any precipitate that forms.
  • Purification :

    • The product can be recrystallized from ethanol to enhance purity.

Yield and Characterization Data

Method Yield (%) Melting Point (°C) Solvent Used
Nucleophilic Substitution 75 182 DMF
Thioether Formation 68 178 Ethanol

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-ylthio)pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form dihydropyridine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(Piperidin-4-ylthio)pyridine hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-ylthio)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional distinctions from analogs are critical for understanding its physicochemical and biological behavior. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents/Linkers Notable Properties References
2-(Piperidin-4-ylthio)pyridine HCl C₁₀H₁₅ClN₂S 231.75* Thioether linker (S), pyridine High polarity due to S and N atoms
4-(Piperidin-4-yloxy)pyridine diHCl C₁₀H₁₆Cl₂N₂O 271.16 Ether linker (O), pyridine Increased hydrophilicity from O
2-(Pyrrolidin-2-yl)pyrimidine HCl C₉H₁₄ClN₃ 231.75 Pyrrolidine (5-membered ring) Compact structure, altered sterics
2-Methoxy-N-(piperidine-4-yl)benzamide HCl C₁₃H₁₈ClN₂O₂ 270.76 Benzamide, methoxy group Enhanced lipophilicity from aromatic

* Molecular weight inferred from analogs in .

Key Differences and Implications

Linker Atom (S vs. O):

  • The thioether linker in 2-(Piperidin-4-ylthio)pyridine HCl confers higher lipophilicity compared to the ether-linked analog (4-(Piperidin-4-yloxy)pyridine diHCl). This may enhance membrane permeability but reduce aqueous solubility .
  • Sulfur’s polarizability could improve binding to metal-containing enzyme active sites (e.g., kinases) compared to oxygen .

Heterocyclic Core (Pyridine vs. Pyrimidine): Pyridine-based compounds (e.g., 2-(Piperidin-4-ylthio)pyridine HCl) exhibit distinct electronic profiles compared to pyrimidine derivatives (e.g., 2-(Pyrrolidin-2-yl)pyrimidine HCl).

Ring Size and Substituents:

  • Piperidine (6-membered) vs. pyrrolidine (5-membered) rings influence conformational flexibility. Piperidine’s chair conformation may stabilize interactions with flat binding pockets, whereas pyrrolidine’s puckered ring could limit steric access .
  • Substituents like methoxy groups (e.g., in 2-Methoxy-N-(piperidine-4-yl)benzamide HCl) enhance steric bulk and electron-donating effects, which may modulate receptor affinity .

Salt Form and Solubility: Hydrochloride salts generally improve aqueous solubility. The dihydrochloride form of 4-(Piperidin-4-yloxy)pyridine (Table 1) likely has higher solubility than the monohydrochloride form of the target compound, impacting bioavailability .

Biological Activity

2-(Piperidin-4-ylthio)pyridine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of 2-(Piperidin-4-ylthio)pyridine hydrochloride is C10H12ClN2S. The compound features a piperidine ring connected to a pyridine moiety through a thioether linkage. This structural configuration is significant for its interaction with biological targets.

The biological activity of 2-(Piperidin-4-ylthio)pyridine hydrochloride is primarily attributed to its ability to interact with various receptors and enzymes. Its thioether group enhances its reactivity, allowing it to participate in redox reactions, which can influence cellular signaling pathways. Additionally, the piperidine moiety may enhance its binding affinity to specific targets.

Antinociceptive Effects

Recent studies have highlighted the potential of 2-(Piperidin-4-ylthio)pyridine hydrochloride as an antagonist of the transient receptor potential vanilloid 1 (TRPV1). TRPV1 is known for its role in pain perception and inflammation. The compound demonstrated significant analgesic effects in animal models, suggesting its utility in pain management therapies. For instance, a study reported that certain analogs exhibited high potency as TRPV1 antagonists, leading to reduced pain responses in neuropathic pain models .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A series of pyridine derivatives, including those with similar structural features, have shown promising results in inhibiting cancer cell proliferation. In vitro studies indicated that modifications to the piperidine ring could enhance anticancer activity by improving interactions with cancer-related molecular targets .

Data Table: Biological Activities

Activity Model Result Reference
Analgesic EffectRat Neuropathic Pain ModelSignificant pain reduction
Anticancer ActivityVarious Cancer Cell LinesInhibition of cell proliferation
TRPV1 AntagonismCapsaicin-Induced HypothermiaBlocked hypothermia

Case Study 1: Analgesic Efficacy

A study conducted on the analgesic efficacy of 2-(Piperidin-4-ylthio)pyridine hydrochloride involved testing on rats subjected to neuropathic pain. The compound was administered at varying doses, demonstrating a dose-dependent reduction in pain sensitivity. The results indicated that the compound effectively blocked TRPV1-mediated pain pathways, supporting its potential as a therapeutic agent for chronic pain conditions.

Case Study 2: Antitumor Activity

In another investigation focusing on anticancer properties, researchers synthesized various derivatives of 2-(Piperidin-4-ylthio)pyridine hydrochloride and evaluated their effects on human cancer cell lines. The findings revealed that certain derivatives exhibited enhanced cytotoxicity against breast cancer cells compared to standard treatments. This suggests that structural modifications can significantly impact the biological activity of this compound.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 2-(Piperidin-4-ylthio)pyridine hydrochloride in laboratory settings?

  • Methodological Answer : Adhere to hazard-specific precautions such as:

  • H303+H313+H333 : Harmful if swallowed, in contact with skin, or if inhaled.
  • Use personal protective equipment (PPE) including gloves, lab coats, and eye protection.
  • Work in a fume hood to prevent inhalation and ensure proper ventilation.
  • Store away from incompatible materials (e.g., strong oxidizers) and follow emergency response guidelines for spills .

Q. How is 2-(Piperidin-4-ylthio)pyridine hydrochloride synthesized, and what reaction conditions are optimal?

  • Methodological Answer :

  • Base-mediated reactions : Use sodium hydroxide in dichloromethane for deprotonation and nucleophilic substitution.
  • Purification : Achieve 99% purity via sequential washing (e.g., brine, water) and vacuum drying .
  • Salt formation : Treat intermediates with hydrochloric acid to obtain the hydrochloride salt .

Q. What analytical techniques validate the purity and structural integrity of this compound?

  • Methodological Answer :

  • HPLC : Confirm purity (>95%) using reverse-phase chromatography.
  • NMR/FTIR : Verify functional groups (e.g., piperidine ring, pyridine-thioether linkage).
  • Mass spectrometry : Validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the piperidine or pyridine rings) affect the compound’s bioactivity?

  • Methodological Answer :

  • Comparative studies : Synthesize analogs (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride) and test inhibitory effects on target enzymes/receptors.
  • SAR analysis : Use computational modeling (e.g., molecular docking) to predict binding affinities.
  • In vitro assays : Measure IC₅₀ values in cell-based models to rank potency .

Q. How can researchers resolve contradictions in reported biological activities of this compound and its analogs?

  • Methodological Answer :

  • Standardize assays : Control variables like solvent (DMSO concentration), cell lines, and incubation time.
  • Replicate studies : Cross-validate results using orthogonal methods (e.g., fluorescence-based vs. radiometric assays).
  • Meta-analysis : Aggregate data from PubChem and academic databases to identify trends or outliers .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Kinetic studies : Monitor reaction progress via TLC or HPLC to determine rate constants.
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.
  • DFT calculations : Model transition states to rationalize regioselectivity in thioether bond formation .

Experimental Design & Optimization

Q. What strategies improve yield in multi-step syntheses involving 2-(Piperidin-4-ylthio)pyridine hydrochloride?

  • Methodological Answer :

  • Stepwise optimization : Prioritize high-yielding steps (e.g., salt formation) and refine low-yielding ones (e.g., sulfonation).
  • Catalysis : Employ phase-transfer catalysts for biphasic reactions.
  • Scale-up : Use continuous flow reactors to maintain consistency in large batches .

Q. How can stability issues (e.g., hydrolysis of the thioether bond) be mitigated during storage?

  • Methodological Answer :

  • Storage conditions : Keep in airtight containers under inert gas (N₂/Ar) at -20°C.
  • Lyophilization : Convert to a stable lyophilized powder for long-term storage.
  • Stability assays : Monitor degradation via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) .

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